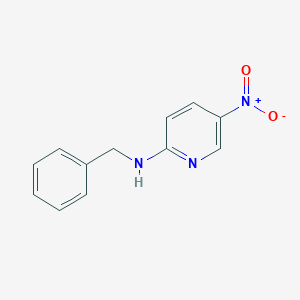

Benzyl-(5-nitro-pyridin-2-yl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 5 Nitro Pyridin 2 Yl Amine and Its Derivatives

Classical Synthetic Routes to Benzyl-(5-nitro-pyridin-2-yl)-amine

Traditional methods for the synthesis of this compound primarily rely on fundamental organic reactions that have been well-established for the construction of carbon-nitrogen bonds on heteroaromatic systems.

Nucleophilic Aromatic Substitution Approaches

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of an electron-deficient pyridine (B92270) ring towards nucleophiles.

The reaction mechanism involves the attack of a nucleophile, in this case, benzylamine (B48309), on the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted during this addition step. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 5-position, is crucial. It activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions, by stabilizing the anionic intermediate through resonance. nih.gov The subsequent elimination of a leaving group, typically a halide like chloride, restores the aromaticity and yields the final substituted product.

A typical procedure involves reacting 2-chloro-5-nitropyridine (B43025) with benzylamine. The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the benzylamine, thereby increasing its nucleophilicity.

Table 1: Comparison of Conventional vs. Microwave-Assisted SNAr Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Starting Materials | 2-chloro-5-nitropyridine, Benzylamine | 2-chloro-5-nitropyridine, Benzylamine |

| Solvent | DMSO or DMF | DMSO or Ethanol |

| Catalyst/Base | K₂CO₃ or NaOH | K₂CO₃ or None |

| Temperature | 90-120 °C | 100-150 °C |

| Reaction Time | 4-24 hours | 5-20 minutes |

| Typical Yield | Good to Excellent | Excellent |

| Reference | General SNAr principles | mdpi.comorganic-chemistry.orgnih.gov |

Reductive Amination Strategies

Reductive amination offers an alternative, albeit less direct, pathway for the synthesis of secondary amines. youtube.com This two-step process, often performed in a single pot, involves the initial formation of an imine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. orgoreview.comstackexchange.com

For the synthesis of this compound, two hypothetical reductive amination routes can be considered:

Route A: The reaction of 2-amino-5-nitropyridine (B18323) with benzaldehyde (B42025) to form an N-benzylidene-5-nitropyridin-2-amine intermediate, which is then reduced.

Route B: The reaction of benzylamine with a hypothetical 5-nitro-2-formylpyridine, followed by reduction of the resulting imine.

A variety of reducing agents can be employed for the reduction of the imine intermediate. While powerful reductants like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred to avoid the reduction of the nitro group. orgoreview.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly suitable reagent as it is mild enough to not reduce the starting aldehyde or ketone and is highly effective for reducing the iminium ion intermediate under weakly acidic conditions. wikipedia.orgresearchgate.net

Table 2: Common Reagents for Reductive Amination

| Reagent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective; does not reduce aldehydes/ketones; tolerates acidic conditions. wikipedia.orgresearchgate.net |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at acidic pH where imine formation is favorable; toxic cyanide byproduct. wikipedia.org |

| Sodium Borohydride | NaBH₄ | More reactive than STAB; can reduce carbonyls if not used in controlled conditions. youtube.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Can be highly effective, but may also reduce the nitro group, requiring careful catalyst and condition selection. wikipedia.org |

Coupling Reactions for Pyridine Ring Functionalization

This category includes classical methods that build or significantly modify the pyridine ring to install the desired functionalities. One such approach involves ring transformation reactions, where a different heterocyclic or carbocyclic compound is converted into the target pyridine skeleton. For instance, dinitropyridones can serve as precursors that, upon reaction with a ketone and an ammonia (B1221849) source, undergo a three-component ring transformation to yield highly substituted nitropyridines. nih.gov This method provides access to pyridine structures that may be difficult to obtain through direct substitution.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern strategies are increasingly applied to the synthesis of compounds like this compound.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is known for its remarkable functional group tolerance and broad substrate scope. libretexts.org

The catalytic cycle typically involves the oxidative addition of the aryl halide (e.g., 2-chloro-5-nitropyridine) to a Pd(0) complex, followed by coordination of the amine (benzylamine), deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the efficiency of the reaction. Sterically hindered phosphine (B1218219) ligands are commonly used to promote the reductive elimination step and prevent catalyst deactivation.

Table 3: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | BINAP, dppf, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orglibretexts.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the C-N bond-forming step. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. libretexts.org |

While the Buchwald-Hartwig reaction is a powerful tool, it should be noted that certain functional groups, such as nitro groups, can sometimes be challenging and may require specific ligand and base combinations to achieve high yields. libretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly being applied to amine synthesis. acs.orgrsc.orgrsc.org

Flow Chemistry: The use of continuous-flow reactors offers enhanced safety, particularly when working with energetic materials like nitroaromatic compounds. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, minimizes the volume of hazardous material present at any given time, and facilitates safer and more efficient scale-up.

By integrating these modern and sustainable approaches, the synthesis of this compound and its derivatives can be achieved more efficiently and with a smaller environmental footprint.

Flow Chemistry and Continuous Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound and its precursors, including enhanced safety, improved heat and mass transfer, and greater consistency. mdpi.com Microreactors, devices with sub-millimeter channel dimensions, are central to this paradigm, enabling precise control over reaction conditions. mdpi.commicronit.com

The synthesis of the key intermediate, 2-amino-5-nitropyridine, has been successfully adapted to a continuous process using microreactors. google.com In a typical setup, two separate reactant streams—one containing 2-aminopyridine (B139424) in an organic solvent and the other a nitrating mixture (e.g., concentrated nitric and sulfuric acids)—are pumped into a microreactor. google.com The reaction is conducted at a controlled temperature, for instance between 20-60 °C, allowing for rapid and efficient nitration. google.com This approach not only improves the reaction rate but also enhances selectivity and safety compared to conventional batch methods. google.com

For the final coupling step to form this compound, microwave-assisted continuous flow synthesis presents a highly efficient method. This technique combines the rapid, uniform heating of microwave irradiation with the benefits of a flow system. In a documented protocol, a solution of 2-chloro-5-nitropyridine, benzylamine, and a base like sodium hydroxide (B78521) in a high-boiling solvent such as DMSO is passed through a microwave reactor. This process can drastically reduce reaction times to mere minutes, compared to many hours in conventional thermal batch reactions.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitropyridine Derivatives

| Parameter | Conventional Batch Synthesis | Flow Chemistry/Microreactor Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Heat Transfer | Inefficient, potential for localized hot spots | Excellent, due to high surface-area-to-volume ratio mdpi.com |

| Mass Transfer | Limited by diffusion and stirring efficiency | Rapid and efficient mixing google.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes and superior temperature control mdpi.com |

| Scalability | Complex scale-up challenges | Easier scale-up through "numbering-up" (running parallel reactors) mdpi.com |

| Product Purity/Yield | Often lower due to side reactions | Generally higher yields and purity nih.gov |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where chirality is introduced either at the benzylic position or on a substituted pyridine ring, is of significant interest for various chemical applications. Asymmetric catalysis provides the most elegant routes to these molecules. acs.org While specific methods for this compound are not extensively detailed, general strategies for the stereoselective synthesis of chiral pyridines are directly applicable. nih.govresearchgate.net

One prominent strategy involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.govresearchgate.net This methodology could be adapted by constructing a suitable chiral benzyl (B1604629) Grignard reagent to react with a 2-substituted-5-nitropyridine derivative, thereby establishing a stereocenter.

Another powerful approach is the use of chiral phosphoric acids as catalysts in multicomponent reactions. nih.gov For instance, the Groebke-Blackburn-Bienaymé reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, can be rendered highly enantioselective. nih.gov To synthesize a chiral analogue of the target compound, one could envision a reaction between 2-amino-5-nitropyridine, a suitable aldehyde, and a chiral isocyanide, or by employing a chiral catalyst to control the stereochemical outcome. These methods have been shown to produce a wide array of axially chiral and centrally chiral heterocyclic structures with high enantioselectivity. nih.govrsc.org

Table 2: Catalytic Systems for Asymmetric Synthesis of Chiral Pyridine Derivatives

| Catalytic System | Reaction Type | Key Features | Potential Application for Chiral Analogues |

|---|---|---|---|

| Copper-Chiral Diphosphine Ligand | Nucleophilic Addition to Alkenyl Pyridines nih.govresearchgate.net | High enantioselectivity, broad substrate scope. nih.govresearchgate.net | Synthesis of analogues with a chiral center at the benzylic position. |

| Chiral Phosphoric Acid (CPA) | Asymmetric Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) nih.gov | Creates complex chiral imidazo[1,2-a]pyridines; potential for atroposelective synthesis. nih.gov | Modular construction of complex chiral derivatives using 2-amino-5-nitropyridine as a building block. |

| Cobalt-based Catalysts | [2+2+2] Cycloaddition acs.org | Formation of axially chiral 2-arylpyridines from diynes and nitriles. acs.org | Construction of analogues where the pyridine ring itself is part of a chiral biaryl system. |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound (>95% purity) necessitates effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Crystallization and Recrystallization: This is a primary method for purifying the solid product. Following the initial synthesis, the crude product can often be precipitated by pouring the reaction mixture into water or an anti-solvent. google.com Further purification is achieved by recrystallization from a suitable solvent or solvent mixture, such as methanol (B129727) or ethanol-water. cdnsciencepub.com The process relies on the difference in solubility between the desired compound and impurities at different temperatures.

Chromatographic Techniques: Chromatography is indispensable for achieving high purity, especially for separating structurally similar compounds. nih.govresearchgate.net

Column Chromatography: Adsorption column chromatography using silica (B1680970) gel is a standard procedure. A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to elute the components, with the target compound being collected as a separate fraction. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for small-scale preparative separation, reverse-phase HPLC is highly effective. nih.gov This technique can separate the target compound with high resolution. sielc.com

Cation-Exchange Chromatography: This method is particularly useful for purifying pyridylaminated derivatives by efficiently removing excess amine reagents from the reaction mixture. nih.gov

Acid-Base Extraction: The basicity of the pyridine nitrogen and the secondary amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to remove basic impurities. Conversely, the product itself can be extracted into the aqueous acid phase, leaving non-basic impurities behind in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting with an organic solvent. google.com

Synthesis of Deuterated or Isotope-Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. clearsynth.comacs.org The synthesis of deuterated or otherwise isotope-labeled this compound can be achieved by incorporating isotopes into either the benzyl or the nitropyridine moiety.

Deuterium (B1214612) Labeling: The most common isotope used for mechanistic studies is deuterium (²H). acs.org

Labeling the Benzyl Group: The most straightforward approach is to use a commercially available deuterated starting material, such as benzylamine-d7 (where the phenyl ring and methylene (B1212753) hydrogens are replaced by deuterium) or benzylamine-α,α-d2 (labeled at the methylene position). The reaction of this labeled benzylamine with 2-chloro-5-nitropyridine under standard conditions would yield the desired deuterated product. Using deuterated aldehydes in multicomponent reactions is another established strategy. nih.gov

Labeling the Pyridine Ring: Direct hydrogen isotope exchange (HIE) on the pyridine ring is more challenging but possible. nih.gov Catalytic methods using iridium or silver catalysts with a deuterium source like D₂O can achieve regioselective H/D exchange, although this may be complicated by the presence of other functional groups. acs.org A more controlled method would be to synthesize the 2-amino-5-nitropyridine ring from precursors already bearing deuterium labels. kcl.ac.uk

Nitrogen and Carbon Isotope Labeling:

¹⁵N Labeling: For studies involving the nitrogen atoms, ¹⁵N-labeled ammonia ([¹⁵N]NH₃) can be used. A novel strategy for pyridines involves a Zincke activation followed by a nitrogen isotope exchange reaction, which can incorporate ¹⁵N into the pyridine ring with high efficiency. chemrxiv.orgchemrxiv.orgresearchgate.net This method has been successfully applied to complex pharmaceutical derivatives. researchgate.net

¹³C/¹⁴C Labeling: Carbon labeling of the pyridine core is typically a more complex, multi-step process starting from simple labeled precursors. chemrxiv.org

The choice of labeling strategy depends on the specific mechanistic question being investigated. For example, deuterium labeling at the benzylic position can be used to probe the kinetic isotope effect (KIE) in reactions involving C-H bond cleavage at that site. acs.org

Chemical Reactivity and Mechanistic Studies of Benzyl 5 Nitro Pyridin 2 Yl Amine

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group is a key functional group that heavily influences the reactivity of Benzyl-(5-nitro-pyridin-2-yl)-amine. It is strongly electron-withdrawing, which activates the pyridine (B92270) ring for certain reactions and is itself a site for chemical transformation. nih.gov

The reduction of the nitro group to an amine is a common and synthetically useful transformation. wikipedia.orgyoutube.com This can be achieved using various reducing agents, such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4). The resulting product is Benzyl-(5-amino-pyridin-2-yl)-amine. The choice of reducing agent is crucial, as some may also affect other functional groups in the molecule. For instance, strong reducing agents might cleave the benzyl-amine bond. nih.gov

Functionalization of the nitro group, beyond reduction, is also a possibility. While direct functionalization is less common, the nitro group's powerful electron-withdrawing nature facilitates other reactions on the pyridine ring that indirectly "functionalize" its role. For instance, it activates the ring for nucleophilic aromatic substitution.

Reactivity of the Benzyl (B1604629) Amine Moiety

One important reaction is N-alkylation, where the hydrogen on the amine nitrogen is replaced by an alkyl group. This can occur with alkyl halides or other electrophilic alkylating agents. The benzyl group itself can also be subject to substitution reactions, though this is less common than reactions at the amine nitrogen. Furthermore, the amine bond can be sensitive to certain reaction conditions. For example, some reduction methods intended for the nitro group can lead to the cleavage of the benzyl-amine bond. nih.gov The nucleophilicity of the benzylamine (B48309) can be influenced by the electronic effects of the substituted pyridine ring.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl group, being an aromatic ring, can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.comlibretexts.org The benzylamine group attached to the pyridine ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzyl ring. This is due to the ability of the nitrogen's lone pair to donate electron density to the ring, stabilizing the carbocation intermediates formed during the substitution. youtube.com

Nucleophilic Reactions at the Pyridine Ring

The pyridine ring in this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the 5-position. This effect polarizes the pyridine ring, making the carbon atoms, particularly those at the 2- and 6-positions, electron-deficient and thus targets for nucleophiles. youtube.com

The synthesis of this compound itself is a prime example of a nucleophilic aromatic substitution reaction, where benzylamine acts as a nucleophile attacking 2-chloro-5-nitropyridine (B43025). The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile adds to the electron-poor carbon, forming an intermediate, followed by the elimination of the leaving group (in this case, a chloride ion) to restore aromaticity. Other nucleophiles, such as thiols, can also react at the pyridine ring, potentially displacing other substituents depending on the reaction conditions and the nature of the leaving group. nih.gov

Reductive Reactions of the Nitro Group

The reduction of the nitro group in aromatic compounds is a well-established and versatile transformation in organic synthesis. wikipedia.org In the context of this compound, the nitro group can be reduced to various functional groups depending on the reducing agent and reaction conditions.

Commonly, the nitro group is reduced to a primary amine (NH2) to yield Benzyl-(5-amino-pyridin-2-yl)-amine. This transformation can be achieved using a variety of reagents, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgorganic-chemistry.org

Metal/Acid Combinations: Such as tin (Sn) in the presence of hydrochloric acid (HCl) or iron (Fe) in acetic acid. wikipedia.orgyoutube.com

Other Reducing Agents: Including sodium hydrosulfite, sodium sulfide, or metal hydrides like lithium aluminum hydride (though care must be taken to avoid reduction of other functional groups). wikipedia.org

Partial reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) is also possible under specific conditions, for instance, using zinc dust in the presence of ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.orgnih.gov The choice of reducing agent allows for the selective formation of different products, expanding the synthetic utility of this compound as a precursor to other functionalized pyridine derivatives.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the mechanisms of the reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions on the pyridine ring, the reaction proceeds through a Meisenheimer-like intermediate. This is an anionic sigma complex where the nucleophile has added to the ring, temporarily disrupting the aromaticity. youtube.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The strong electron-withdrawing nitro group plays a significant role in stabilizing this intermediate.

In the case of electrophilic aromatic substitution on the benzyl ring, the reaction proceeds through a carbocationic intermediate, often referred to as an arenium ion or a sigma complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is influenced by the directing effects of the substituents on the ring.

During the reduction of the nitro group, several intermediates can be formed. The reduction typically proceeds stepwise, potentially involving nitroso (-NO) and hydroxylamino (-NHOH) intermediates before reaching the final amine product. google.com The specific intermediates that accumulate can depend on the reaction conditions and the reducing agent used.

Interactive Data Tables

Table 1: Reactivity Summary of this compound

| Reactive Site | Type of Reaction | Typical Reagents | Products |

| Pyridine Nitrogen | N-Alkylation, N-Oxidation | Alkyl halides, Peroxy acids | N-Alkylpyridinium salts, Pyridine N-oxides |

| Nitro Group | Reduction | H₂/Pd-C, Sn/HCl, Fe/CH₃COOH | Benzyl-(5-amino-pyridin-2-yl)-amine |

| Nitro Group | Partial Reduction | Zn/NH₄Cl | Benzyl-(5-hydroxylamino-pyridin-2-yl)-amine |

| Benzyl Amine Moiety | N-Alkylation | Alkyl halides | N-Alkyl-N-benzyl-(5-nitro-pyridin-2-yl)-amine |

| Benzyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | ortho- and para-substituted derivatives |

| Pyridine Ring (C2, C6) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols) | Substituted pyridine derivatives |

Table 2: Common Reducing Agents for the Nitro Group

| Reagent | Product | Notes |

| H₂/Pd-C | Amine | Catalytic hydrogenation, generally clean and efficient. organic-chemistry.org |

| Sn/HCl | Amine | Classic method, requires acidic conditions. youtube.com |

| Fe/CH₃COOH | Amine | Milder than Sn/HCl, often used for sensitive substrates. wikipedia.org |

| LiAlH₄ | Amine | Powerful reducing agent, may affect other functional groups. |

| Zn/NH₄Cl | Hydroxylamine | Allows for partial reduction of the nitro group. wikipedia.org |

Kinetics and Thermodynamics of this compound Reactions

The reaction proceeds via a two-step addition-elimination mechanism, a hallmark of SNAr reactions. In the first step, the nucleophilic amine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the strong electron-withdrawing nitro group at the 5-position. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The reactivity of the amine nucleophile is a critical factor influencing the reaction rate. The nucleophilicity of the amine is, in turn, governed by the electronic properties of the substituents on the aromatic ring. A study of the reaction of 2-chloro-5-nitropyridine with a series of para-substituted anilines demonstrated a good linear relationship when plotting the logarithm of the second-order rate constants (log k) against the Hammett substituent constants (σ). researchgate.net The negative value of the reaction constant (ρ) obtained from these plots indicates that electron-donating groups on the aniline (B41778) ring accelerate the reaction by increasing the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the reaction rate. researchgate.net Given that benzylamine is a primary amine with a phenyl group that is less electron-withdrawing than a nitro-substituted phenyl group, its reactivity is expected to be significant in this SNAr reaction.

The thermodynamic activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further understanding of the reaction mechanism. For the reactions of 2-chloro-5-nitropyridine with substituted anilines, these parameters have been determined. researchgate.net A plot of ΔH‡ versus ΔS‡ for these reactions in both DMSO and DMF yielded straight lines, suggesting a common mechanism for the series of reactions. The isokinetic temperatures were found to be 128°C in DMSO and 105°C in DMF. researchgate.net The negative values of the entropy of activation are consistent with a bimolecular reaction, where the formation of the ordered transition state (the Meisenheimer complex) from two reactant molecules leads to a decrease in entropy.

The following table presents representative kinetic and thermodynamic data for the reaction of 2-chloro-5-nitropyridine with various substituted anilines, which can be used to infer the behavior of the reaction with benzylamine.

| Nucleophile (Substituted Aniline) | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) |

| Aniline | DMSO | 50 | Data not available | Data not available | Data not available |

| p-Toluidine | DMSO | 50 | Data not available | Data not available | Data not available |

| p-Anisidine | DMSO | 50 | Data not available | Data not available | Data not available |

| p-Chloroaniline | DMSO | 50 | Data not available | Data not available | Data not available |

| Aniline | DMF | 50 | Data not available | Data not available | Data not available |

| p-Toluidine | DMF | 50 | Data not available | Data not available | Data not available |

| p-Anisidine | DMF | 50 | Data not available | Data not available | Data not available |

| p-Chloroaniline | DMF | 50 | Data not available | Data not available | Data not available |

Note: Specific numerical values for the rate constants and activation parameters for the reaction of 2-chloro-5-nitropyridine with the specified anilines were not available in the consulted literature. The table structure is provided to illustrate the type of data obtained from such kinetic studies.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 5 Nitro Pyridin 2 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. Through the application of various NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of Benzyl-(5-nitro-pyridin-2-yl)-amine can be constructed.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

The one-dimensional NMR spectra (¹H, ¹³C, and ¹⁵N) provide the initial and fundamental layer of structural information, allowing for the assignment of each unique proton, carbon, and nitrogen atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and nitropyridine rings, the benzylic methylene (B1212753) protons, and the amine proton. The aromatic region will likely show a complex pattern due to spin-spin coupling. The protons of the benzyl group (H-2' to H-6') are anticipated to appear in the range of δ 7.2-7.4 ppm. The protons on the nitropyridine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the nitro group. Specifically, H-3 and H-4 are predicted to be doublets, with H-6 appearing at the most downfield position due to the strong deshielding effect of the adjacent nitro group. The benzylic methylene protons (CH₂) are expected to appear as a doublet around δ 4.6 ppm, coupled to the amine proton. The amine proton (NH) itself would likely present as a broad triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is anticipated to show signals for all 12 carbon atoms. The carbons of the benzyl ring (C-1' to C-6') will resonate in the typical aromatic region of δ 127-138 ppm. The benzylic carbon (CH₂) is expected around δ 48 ppm. The carbons of the 5-nitropyridine ring will be significantly influenced by the substituents. C-2, bonded to the amine nitrogen, is expected around δ 158 ppm. C-5, bearing the nitro group, is anticipated to be in the region of δ 139 ppm, while the other pyridine (B92270) carbons (C-3, C-4, and C-6) will have their chemical shifts influenced by the positions of the amino and nitro groups.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the nitrogen atoms. The pyridine ring nitrogen (N-1) is expected to have a chemical shift characteristic of N-oxides, likely in the range of -100 to -130 ppm. core.ac.uk The amino nitrogen (NH) would appear at a significantly different chemical shift, and the nitro group nitrogen (NO₂) would be found further downfield, reflecting their distinct chemical environments. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | 6.7 (d) | 107.0 |

| 4 | 8.2 (dd) | 132.0 |

| 6 | 9.0 (d) | 150.0 |

| NH | 8.5 (t, br) | - |

| CH₂ | 4.6 (d) | 48.0 |

| 1' | - | 138.0 |

| 2'/6' | 7.3-7.4 (m) | 127.5 |

| 3'/5' | 7.3-7.4 (m) | 128.8 |

| 4' | 7.3-7.4 (m) | 127.8 |

| 2 | - | 158.0 |

| 5 | - | 139.0 |

Note: Predicted values are based on data from analogous structures and standard chemical shift tables. chemicalbook.comrsc.orgpdx.eduorganicchemistrydata.orgchemicalbook.comchemicalbook.com d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, br=broad.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduepfl.ch For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4) and the benzyl ring (e.g., H-2' with H-3'). researchgate.netyoutube.comyoutube.com A key correlation would also be observed between the amine proton (NH) and the benzylic methylene protons (CH₂). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch HSQC would be instrumental in assigning the carbon signals by linking them to their attached protons. For instance, the signal for the benzylic CH₂ protons would show a cross-peak with the benzylic carbon signal. researchgate.netyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.ch HMBC is invaluable for connecting different fragments of the molecule. For example, the benzylic CH₂ protons would show correlations to the C-2 of the pyridine ring and C-1' of the benzyl ring, confirming the linkage between these two moieties. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY can provide information about the preferred conformation of the molecule in solution. For instance, correlations between the benzylic CH₂ protons and the H-3 proton of the pyridine ring would suggest a particular spatial arrangement around the C-N bond. researchgate.net

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it particularly useful for the analysis of polymorphism. nih.govresearchgate.netdur.ac.uk Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. europeanpharmaceuticalreview.commdpi.com

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR could be employed to identify and characterize potential polymorphs. Each polymorph would likely present a unique set of ¹³C chemical shifts, reflecting the specific crystalline environment of each carbon atom. Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the amine group, which can differ between polymorphs. Techniques to measure spin-lattice relaxation times (T₁) can also provide insights into the molecular dynamics within the crystal lattice of different forms. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₀N₄O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

The fragmentation of protonated this compound is expected to follow several characteristic pathways based on the functional groups present:

Loss of the benzyl group: A primary fragmentation pathway would likely involve the cleavage of the C-N bond between the benzylic carbon and the amine nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a neutral 2-amino-5-nitropyridine (B18323) fragment. nih.govnih.govacs.org

Loss of ammonia (B1221849): Another common fragmentation for benzylamines is the loss of ammonia (NH₃). nih.govresearchgate.net

Fragmentation of the nitropyridine ring: The nitropyridine moiety is expected to undergo characteristic fragmentations, including the loss of NO (30 Da) and NO₂ (46 Da). nih.govnih.govyoutube.com The loss of these neutral fragments from the molecular ion or subsequent fragment ions would be indicative of the nitro functionality. nih.govnih.govyoutube.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z of Precursor Ion | Predicted m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

|---|---|---|---|

| 243.09 | 91.05 | C₅H₄N₄O₂ | [C₇H₇]⁺ (Benzyl cation) |

| 243.09 | 152.04 | C₇H₇N | [C₅H₄N₃O₂]⁺ (Protonated 2-amino-5-nitropyridine) |

| 243.09 | 226.08 | NH₃ | [C₁₂H₉N₃O₂]⁺ |

| 243.09 | 213.09 | NO | [C₁₂H₁₀N₃O]⁺ |

| 243.09 | 197.09 | NO₂ | [C₁₂H₁₀N₃]⁺ |

Note: The fragmentation pathways are predicted based on established fragmentation patterns of related compound classes. nih.govnih.govacs.orgresearchgate.netnih.govnih.govyoutube.comlibretexts.orgacs.orglibretexts.org

Ion Mobility Mass Spectrometry for Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge. For a flexible molecule like this compound, IMS-MS can provide critical information about its conformational landscape. The molecule's rotational freedom around the C-N bonds connecting the benzyl and pyridine moieties allows it to adopt various conformations in the gas phase.

These different conformers, having distinct three-dimensional shapes, will exhibit different rotationally averaged collision cross-sections (CCS) when they drift through a gas-filled mobility cell. A more compact, folded conformer will experience fewer collisions and travel faster than a more extended, open conformer, allowing for their separation.

While specific experimental IMS-MS studies on this compound are not widely published, computational methods provide an estimated CCS value. For the protonated molecule [M+H]⁺, a predicted CCS value of approximately 70.7 Ų has been calculated. nih.gov Experimental determination of the CCS distribution would reveal whether the molecule exists as a single dominant conformation or as a population of several stable conformers in the gas phase. Such data is invaluable for understanding its intrinsic structural preferences absent of solvent or crystal packing forces.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its various bond stretching and bending modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded on a solid sample as a KBr wafer or a mull, displays characteristic absorption bands that confirm its functional groups. nih.govnist.gov The spectrum is marked by several key regions. A notable feature is the N-H stretching vibration of the secondary amine, which appears as a sharp band in the 3400-3300 cm⁻¹ region. Aromatic C-H stretching vibrations from both the benzyl and pyridine rings are observed just above 3000 cm⁻¹.

The most indicative signals for this compound are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The presence of this electron-withdrawing group significantly influences the electronic structure and vibrational frequencies of the pyridine ring. Vibrations corresponding to the C=C and C=N stretching of the pyridine ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. While no specific Raman spectrum for this compound is documented, studies on structurally similar compounds like 2-(α-methylbenzylamino)-5-nitropyridine (MBANP) demonstrate its utility. nih.gov In such analyses, the symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a very strong signal in the Raman spectrum. This provides an excellent complementary marker for the nitro functionality. Furthermore, the breathing modes of the aromatic rings are often prominent in Raman spectra, providing structural information about the carbon skeleton. Density Functional Theory (DFT) calculations are commonly paired with experimental data to accurately assign the observed vibrational modes. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Data interpreted from NIST IR spectrum and typical values for functional groups. nist.govias.ac.in

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Method | Notes |

| N-H Stretch | 3400 - 3300 | IR | Secondary amine |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Benzyl and pyridine rings |

| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman | Methylene (-CH₂-) bridge |

| C=C / C=N Ring Stretch | 1600 - 1450 | IR, Raman | Pyridine and benzene (B151609) rings |

| NO₂ Asymmetric Stretch | ~1520 | IR | Strong absorption |

| NO₂ Symmetric Stretch | ~1340 | IR, Raman | Stronger in Raman |

| C-N Stretch | 1300 - 1200 | IR | Amine and pyridine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the benzene ring and the 5-nitropyridine system. The molecule is expected to exhibit strong absorptions corresponding to π→π* transitions associated with these aromatic systems.

The 5-nitropyridine moiety is a potent chromophore. In the related compound 2-amino-5-nitropyridine, strong UV absorption is observed due to the extended conjugation and the influence of the electron-donating amino group and the electron-withdrawing nitro group. nist.gov For this compound, the conjugation between the secondary amine's lone pair and the nitropyridine ring results in an intense charge-transfer band. This transition, likely occurring at a longer wavelength (lower energy), is responsible for the typical yellow color of many nitropyridine derivatives. Weaker n→π* transitions, originating from the lone pairs on the nitrogen atoms and the oxygen atoms of the nitro group, are also expected but may be obscured by the more intense π→π* bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π→π | Benzene Ring | ~255 nm |

| π→π (Charge Transfer) | 5-Nitropyridine System | >300 nm |

| n→π* | N (pyridine), N (amine), O (nitro) | Longer wavelength, low intensity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Although a specific crystal structure for this compound has not been published, its solid-state conformation and packing can be inferred from closely related structures, such as N-benzylpyridin-2-amine. In the crystal structure of this parent compound, the molecules are linked into centrosymmetric dimers by N-H···N hydrogen bonds between the amine hydrogen of one molecule and the pyridine nitrogen of another. A significant dihedral angle (67.63°) exists between the planes of the benzene and pyridine rings.

For this compound, a similar arrangement is expected. The key interactions governing the crystal packing would likely be:

N-H···N Hydrogen Bonding: Formation of dimers, similar to the parent compound.

Interactions involving the Nitro Group: The highly polar nitro group can act as a hydrogen bond acceptor (e.g., C-H···O interactions) and participate in dipole-dipole interactions, further stabilizing the crystal lattice.

π-π Stacking: Potential stacking interactions between the aromatic rings of adjacent molecules.

Powder X-ray Diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase. For this compound, this technique would be used to:

Confirm Crystalline Identity: Matching the experimental pattern to one calculated from a known single-crystal structure would confirm the bulk sample's identity.

Assess Purity: The presence of sharp peaks from crystalline impurities would be readily detectable.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound, which can have different physical properties, will produce distinct PXRD patterns. The technique is crucial for screening and identifying potential polymorphic forms that may arise under different crystallization conditions.

Computational and Theoretical Investigations of Benzyl 5 Nitro Pyridin 2 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for Benzyl-(5-nitro-pyridin-2-yl)-amine would provide insights into its flexibility and preferred shapes (conformations) in different environments, such as in a vacuum or in a solvent like water or DMSO. By simulating its motion, researchers could understand the rotational freedom around the C-N bonds connecting the benzyl (B1604629) and pyridine (B92270) moieties and identify the most stable, low-energy conformations. It would also allow for the study of how the molecule interacts with solvent molecules through hydrogen bonds or other non-covalent forces.

Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If this compound were being investigated as a potential drug, docking studies would be used to predict how it might bind to a target protein, such as an enzyme or receptor. nih.govnih.gov The simulation would calculate a "docking score," representing the binding affinity, and reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the protein's active site. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model involving this compound, one would need a dataset of similar nitropyridine derivatives with experimentally measured biological activities (e.g., enzyme inhibition IC50 values). Molecular descriptors (properties derived from the chemical structure, such as molecular weight, logP, polar surface area, and electronic properties from DFT) would be calculated for each compound. Statistical methods would then be used to create an equation that correlates these descriptors with activity, allowing for the prediction of the activity of new, untested compounds.

Reaction Pathway and Transition State Analysis using Computational Chemistry

Currently, there are no published studies that specifically detail the reaction pathways and transition state analyses for this compound using computational chemistry.

Research in this area would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of reactions involving this molecule. This would allow for the identification of the most likely reaction mechanisms, the structures of transition states, and the calculation of activation energies. Such information is fundamental to understanding the reactivity of the compound and for optimizing synthetic procedures. For related nitropyridine compounds, computational studies have been instrumental in elucidating mechanisms like vicarious nucleophilic substitution, providing a framework for how this compound might be studied.

Without specific research, any discussion on its reaction pathways would be purely speculative and fall outside the scope of established scientific findings.

Prediction of Spectroscopic Parameters via Computational Methods

Similarly, there is a lack of available data from computational methods for the prediction of spectroscopic parameters for this compound.

Computational spectroscopy is a powerful tool used to predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are achieved by calculating the molecule's properties, such as nuclear shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). Comparing these predicted spectra with experimentally obtained data is a standard method for confirming the structure and purity of a synthesized compound.

For a molecule like this compound, computational predictions could help in assigning specific peaks in its experimental spectra to the corresponding atoms and vibrational modes. However, in the absence of such computational studies, a detailed analysis and the creation of data tables for its predicted spectroscopic parameters cannot be provided.

Biological Activity and Pharmacological Potential of Benzyl 5 Nitro Pyridin 2 Yl Amine

In Vitro Biological Activity Profiling

In vitro studies are fundamental in elucidating the biological effects of a compound at a cellular and molecular level. For Benzyl-(5-nitro-pyridin-2-yl)-amine and its analogues, these assays have revealed a spectrum of activities ranging from enzyme inhibition to antimicrobial and antiproliferative effects.

Enzyme Inhibition Assays

The ability of nitropyridine derivatives to inhibit specific enzymes is a key area of investigation. While direct enzyme inhibition data for this compound is not extensively detailed, studies on structurally similar compounds highlight its potential. For instance, a derivative containing the 5-nitropyridin-2-yl moiety was assessed for its inhibitory action against chymotrypsin (B1334515) and urease, demonstrating dual inhibitory capacity.

Research has also explored the inhibition of 6-Phosphogluconate Dehydrogenase (6PGD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, by compounds containing similar structural elements. A high-throughput screening identified N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (A09) as a moderate inhibitor, which upon optimization led to more potent derivatives. acs.orgacs.org This suggests that the broader structural class has potential for enzyme-targeted therapeutic applications.

Table 1: Enzyme Inhibition by 5-Nitropyridine Analogues This table presents data for compounds structurally related to this compound.

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative containing a 5-nitropyridin-2-yl moiety | Chymotrypsin | 8.67 ± 0.1 µM | acs.org |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative containing a 5-nitropyridin-2-yl moiety | Urease | 29.21 ± 0.98 µM | acs.org |

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (A09) | 6-Phosphogluconate Dehydrogenase (6PGD) | 20 ± 3.8 µM | acs.orgacs.org |

| Compound 19n (A 6PGD inhibitor derived from A09) | 6-Phosphogluconate Dehydrogenase (6PGD) | 5.1 ± 1.0 µM | acs.org |

Receptor Binding Studies

As of the current literature review, no specific data from receptor binding studies for this compound are available. This area remains unexplored and represents a gap in the understanding of the compound's pharmacological profile.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide insight into a compound's effect on biological pathways within a cellular context. Following the identification of 6PGD inhibitors, further studies were conducted to understand their cellular effects. The potent derivative, compound 19n, was found to suppress the proliferation of A549 and Huh7 cancer cells. acs.org Mechanistic cell-based assays revealed that treatment with this compound led to a decrease in the NADPH/NADP+ ratio and a reduction in Ribulose-5-Phosphate (Ru-5-P) production, which is a direct product of the 6PGD enzyme. acs.org Consequently, a decrease in DNA synthesis was observed in A549 cells treated with the inhibitor, demonstrating a clear link between enzyme inhibition and the disruption of a critical metabolic pathway. acs.org

Antimicrobial or Antiviral Activity Assessments

The antimicrobial potential of this compound has been noted, with investigations into its antibacterial and antifungal properties. The nitro group is considered crucial for this activity, and related compounds have shown significant effects against various pathogens.

Specifically, compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. mdpi.com A very close structural analogue, N-benzyl-5-nitrofuran-2-carboxamide, which substitutes the pyridine (B92270) ring with a bioisosteric furan (B31954) ring, exhibited potent in vitro activity against the Mycobacterium tuberculosis H37Rv strain. Furthermore, derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles containing a benzyl (B1604629) piperazine (B1678402) moiety have shown strong potential against metronidazole-resistant isolates of Helicobacter pylori. researchgate.net

In the antiviral domain, while direct data on this compound is lacking, related nitropyrimidine derivatives have been shown to potently inhibit the replication of herpes simplex virus type 1 (HSV-1), suggesting that the 5-nitroaryl scaffold is a promising feature for antiviral drug design. nih.gov

Table 2: Antimicrobial Activity of Related Nitro-Aromatic Compounds This table presents data for compounds structurally related to this compound.

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-benzyl-5-nitrofuran-2-carboxamide analogue (JSF-4088) | Mycobacterium tuberculosis H37Rv | MIC | 0.019 µM | |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (B92328) derivative (9m) | Staphylococcus aureus | MIC | 0.5 µg/mL | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Escherichia coli | MIC | 1 µg/mL | mdpi.com |

| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone (10d) | Staphylococcus aureus | MIC | 1 µg/mL | mdpi.com |

| 1-(3-methoxybenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6i) | Helicobacter pylori (resistant) | IZD | >20 mm @ 25-100 µg/disk | researchgate.net |

MIC: Minimum Inhibitory Concentration; IZD: Inhibition Zone Diameter.

Antiproliferative Activity in Cancer Cell Lines

The potential of this compound in oncology has been suggested, possibly through targeting pathways related to cell division and proliferation. While specific data for this compound is scarce, related pyridine-containing structures have been evaluated for their anticancer effects. For example, a series of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines bearing a benzylhydroxy tether at the 5-position demonstrated potent antiproliferative activity against HCT116 (colon) and MDA-MB-231 (breast) cancer cell lines, with the most active compounds showing IC₅₀ values in the nanomolar range. nih.gov These findings underscore the potential of substituted pyridine scaffolds as a basis for the development of novel anticancer agents.

Table 3: Antiproliferative Activity of Related Substituted Pyridine Derivatives This table presents data for compounds structurally related to this compound.

| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Thieno[2-3-b]pyridine derivative (7h) | HCT116 | Colon Cancer | 25.1 ± 1.2 nM | nih.gov |

| Thieno[2-3-b]pyridine derivative (7h) | MDA-MB-231 | Breast Cancer | 47.0 ± 2.6 nM | nih.gov |

| Thieno[2-3-b]pyridine derivative (7i) | HCT116 | Colon Cancer | 31.6 ± 0.8 nM | nih.gov |

| Thieno[2-3-b]pyridine derivative (7i) | MDA-MB-231 | Breast Cancer | 35.8 ± 0.8 nM | nih.gov |

In Vivo Efficacy Studies and Mechanistic Investigations

Information regarding the in vivo efficacy of this compound is not currently available in the reviewed scientific literature. However, studies on related nitro-aromatic compounds provide some insights into potential in vivo activity and mechanisms. For instance, certain 5-nitroindazole (B105863) derivatives, which share the critical nitro-aromatic feature, have demonstrated the ability to reduce parasitemia in mouse models of T. cruzi infection. nih.gov

The proposed mechanism of action for many nitro-aromatic compounds, likely including this compound, involves the bioreduction of the nitro group within the target cell or microorganism. This reduction process forms reactive nitroso and hydroxylamine (B1172632) intermediates or nitro radical anions. These reactive species can induce cellular damage by interacting with and damaging critical macromolecules such as DNA, proteins, and lipids, leading to the observed biological effects like antimicrobial or cytotoxic activity. The benzyl group may serve to enhance the compound's lipophilicity, improving its ability to penetrate cellular membranes and reach intracellular targets. Further in vivo studies are required to validate the therapeutic potential and clarify the precise mechanistic pathways for this compound.

Target Engagement Studies

Detailed target engagement studies for this compound, including quantitative data on binding affinities, dissociation constants (Kd), or half-maximal inhibitory concentrations (IC₅₀) against specific molecular targets, are not extensively available in the public scientific literature. While the compound has been noted for its potential biological activities, the precise proteins, enzymes, or receptors it directly binds to, and the affinity of these interactions, remain to be fully elucidated through dedicated biochemical and biophysical assays. Future research involving techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to quantify the binding of this compound to its putative biological targets.

Pharmacodynamic Endpoints

Pharmacodynamic studies, which assess the biochemical and physiological effects of a drug on the body, have not been specifically detailed for this compound in published research. Consequently, there is a lack of information regarding measurable pharmacodynamic endpoints or biomarkers that could be used to evaluate the compound's in vivo activity and dose-response relationship. Establishing such endpoints, for instance by measuring the modulation of a target enzyme's activity in tissues or changes in the levels of downstream signaling molecules after administration, would be a critical step in its preclinical development.

Identification of Biological Targets and Pathways

The overarching mechanism of action for this compound is thought to be linked to its chemical structure, particularly the nitro group on the pyridine ring. It is proposed that the nitro group can be reduced within cells to form reactive nitroso, hydroxylamino, and amino intermediates, which can then interact non-specifically or specifically with various cellular components. The benzyl group may contribute to the molecule's ability to cross cell membranes and access intracellular targets. However, the specific biological targets and the pathways modulated by this compound are not yet well-defined.

Proteomics Approaches for Target Deconvolution

There are no reports in the scientific literature of proteomics-based studies, such as chemical proteomics or thermal proteome profiling (TPP), being employed for the unbiased identification of protein targets of this compound. These advanced techniques are instrumental in "deconvoluting" the complex interactions of a small molecule within the cellular proteome and can reveal both primary targets and off-target effects. The application of such methods would be invaluable in understanding the compound's mechanism of action.

Gene Expression Profiling

Similarly, studies involving gene expression profiling, such as microarray analysis or RNA sequencing (RNA-Seq), to systematically investigate the global transcriptional changes induced by this compound in cells or tissues have not been published. This type of analysis would provide crucial insights into the biological pathways and cellular processes that are perturbed by the compound, offering clues about its mode of action and potential therapeutic applications.

Modulation of Key Biological Processes by this compound

Based on general investigations, this compound is suggested to modulate certain biological processes, although specific details are sparse. The compound has been investigated for its ability to inhibit the growth of microorganisms, which implies interference with essential bacterial or fungal processes. For instance, it has been proposed that it could inhibit specific enzymes that are involved in bacterial resistance mechanisms. In the context of oncology, there are general suggestions that its potential extends to targeting pathways related to cell division and proliferation. However, without the identification of specific molecular targets, a detailed understanding of how this compound modulates these key biological processes remains speculative.

Potential for Therapeutic Applications in Specific Disease Areas

The preliminary investigations into the biological activity of this compound have pointed towards its potential utility in several disease areas, although it is important to note that this research is at a very early stage.

Antimicrobial and Antifungal: The compound has been explored for its antibacterial and antifungal properties. The presence of the nitro group is considered important for this activity, as it is a common feature in other antimicrobial agents.

Antituberculosis: Research has indicated that compounds with a similar structure to this compound have shown significant activity against Mycobacterium tuberculosis. This suggests that this compound itself could be a candidate for further investigation as a potential anti-tuberculosis agent.

Oncology: There is a speculative interest in the compound's potential for cancer treatment, based on the idea that it might interfere with cell division and proliferation pathways. However, dedicated studies to confirm this and to identify the types of cancer it might be effective against are lacking.

It is crucial to underscore that this compound is considered a research chemical and has not been approved for any therapeutic use. The potential applications mentioned are based on preliminary in vitro findings and structural similarities to other bioactive molecules. Substantial further research, including detailed mechanism of action studies, preclinical and clinical trials, would be required to validate any therapeutic potential.

Medicinal Chemistry Applications and Drug Discovery Research Involving Benzyl 5 Nitro Pyridin 2 Yl Amine Scaffolds

Design and Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine Analogues as Lead Compounds

The design of novel analogues based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles for pyridine (B92270) derivatives. nih.gov The primary strategy involves the systematic modification of both the benzyl (B1604629) and the pyridine moieties to explore the chemical space and identify compounds with improved biological activity.

The synthesis of these analogues typically begins with a commercially available 2-amino-5-nitropyridine (B18323). A common synthetic route involves the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and a variety of substituted benzylamines. Alternatively, a Buchwald-Hartwig amination could be employed for the coupling of 2-bromo-5-nitropyridine with benzylamine (B48309).

To build a diverse chemical library for screening, a range of substituents can be introduced on the benzyl ring. These modifications are designed to probe the effects of electronics, sterics, and lipophilicity on target binding and cellular activity. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be incorporated at the ortho, meta, and para positions of the benzyl ring.

Furthermore, modifications can be made to the linker between the pyridine and phenyl rings. For example, the methylene (B1212753) bridge can be homologated or constrained within a cyclic structure to alter the conformational flexibility of the molecule. The secondary amine can also be alkylated to explore the impact of a tertiary amine on the compound's properties.

The pyridine core itself can also be a site for modification, although substitutions on the pyridine ring are often more synthetically challenging. However, the introduction of small alkyl or halogen groups at other positions on the pyridine ring could influence the electronic properties and metabolic stability of the compounds.

A hypothetical synthetic scheme for the generation of a library of this compound analogues is presented below:

| Precursor A | Precursor B | Reaction Type | Product |

| 2-chloro-5-nitropyridine | Substituted benzylamine | Nucleophilic Aromatic Substitution | Substituted this compound |

| 2-bromo-5-nitropyridine | Substituted benzylamine | Buchwald-Hartwig Amination | Substituted this compound |

This combinatorial approach allows for the rapid generation of a multitude of analogues for initial biological screening to identify promising lead compounds.

Optimization Strategies for Potency, Selectivity, and Drug-like Properties

Potency Enhancement:

To improve the potency of lead compounds, further fine-tuning of the substituents on the benzyl ring is a common strategy. For example, if initial results indicate that a methoxy group at the para-position is favorable, a variety of other alkoxy groups could be explored to determine the optimal size and nature of this substituent. The introduction of additional functional groups that can form specific interactions with the biological target, such as hydrogen bond donors or acceptors, is another key strategy. Computational methods like molecular docking can be employed to predict favorable interactions and guide the design of more potent analogues. benthamdirect.com

Selectivity Improvement:

For many therapeutic targets, particularly kinases, achieving selectivity over related proteins is crucial to minimize off-target effects. nih.gov If the lead compound shows activity against multiple targets, structural modifications can be made to enhance its selectivity for the desired target. This might involve exploiting subtle differences in the amino acid residues of the binding sites of different proteins. For instance, introducing bulky substituents that are accommodated by the target's binding pocket but clash with the binding sites of off-target proteins can significantly improve selectivity.

Enhancement of Drug-like Properties:

In addition to potency and selectivity, lead compounds must possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to be viable drug candidates. The this compound scaffold can be modified to improve these properties. For example, the introduction of polar groups can enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. The metabolic stability of the compounds can be improved by blocking potential sites of metabolism, such as by introducing fluorine atoms at metabolically labile positions. An optimization campaign for a structurally related N-benzyl-5-nitrofuran-2-carboxamide demonstrated that the introduction of an α,α-dimethylbenzyl moiety led to significant improvements in mouse liver microsomal stability and pharmacokinetic profile. nih.govnih.gov

A hypothetical example of an optimization strategy based on an initial hit is shown in the table below:

| Lead Compound | Modification Strategy | Goal |

| 4-methoxythis compound | Introduce various alkoxy groups at the 4-position | Optimize potency |

| 4-methoxythis compound | Introduce bulky substituents at the 3- or 5-position | Improve selectivity |

| 4-methoxythis compound | Introduce a fluorine atom on the benzyl ring | Enhance metabolic stability |

Prodrug Strategies Involving this compound

The presence of a nitro group on the pyridine ring of this compound makes it an attractive candidate for the development of hypoxia-activated prodrugs. nih.gov Many solid tumors have regions of low oxygen concentration (hypoxia), which is a feature that can be exploited for targeted drug delivery. nih.gov The nitro group can be enzymatically reduced under hypoxic conditions to a hydroxylamine (B1172632) or amine, which can then trigger the release of an active cytotoxic agent.

One potential prodrug strategy would involve attaching a cytotoxic payload to the this compound scaffold through a linker that is cleaved upon reduction of the nitro group. For example, a carbamate linker could be used to attach a nitrogen mustard, a class of chemotherapeutic agents. Under hypoxic conditions, the reduction of the nitro group would initiate a cascade of electronic rearrangements, leading to the cleavage of the carbamate linker and the release of the active nitrogen mustard in the tumor microenvironment. This approach would minimize systemic toxicity by ensuring that the cytotoxic agent is primarily released in the hypoxic regions of the tumor. nih.gov

Another prodrug approach could focus on improving the physicochemical properties of the parent compound. nih.gov If the lead compound has poor solubility or permeability, a promoiety could be attached to the amine nitrogen to create a more soluble or permeable prodrug. This promoiety would then be cleaved in vivo by enzymes such as esterases or phosphatases to release the active this compound derivative.

Development of Targeted Delivery Systems Utilizing this compound

To further enhance the therapeutic index of this compound analogues, they can be incorporated into targeted drug delivery systems. This involves conjugating the drug molecule to a targeting moiety that directs it to specific cells or tissues, such as cancer cells.

One approach is to conjugate the this compound derivative to a ligand that binds to a receptor that is overexpressed on the surface of cancer cells. For example, folic acid can be used to target cancer cells that overexpress the folate receptor. The drug would be internalized into the cancer cells via receptor-mediated endocytosis, leading to a high intracellular concentration of the therapeutic agent.

Another strategy is to encapsulate the drug within a nanoparticle-based delivery system. Liposomes or polymeric nanoparticles can be used to carry the this compound analogues. The surface of these nanoparticles can be decorated with targeting ligands to facilitate their accumulation at the tumor site. This approach can also improve the solubility and stability of the drug and provide a sustained release profile.

Synergistic Effects of this compound with Other Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, as it can lead to improved efficacy and overcome drug resistance. rsc.orgrsc.org this compound analogues could potentially be used in combination with other therapeutic agents to achieve synergistic effects.

For instance, if a this compound analogue is found to inhibit a specific signaling pathway in cancer cells, it could be combined with a standard chemotherapeutic agent that acts through a different mechanism, such as a DNA-damaging agent. The combination of two agents with complementary mechanisms of action could lead to a greater anti-cancer effect than either agent alone.

If a this compound derivative is developed as a hypoxia-activated prodrug, it could be particularly effective when combined with radiation therapy. Radiation therapy can increase the hypoxic fraction of a tumor, which would in turn enhance the activation of the prodrug and the release of the cytotoxic payload.

The potential for synergistic interactions would need to be evaluated through in vitro and in vivo studies. Checkerboard assays can be used to assess the synergistic, additive, or antagonistic effects of combining a this compound analogue with other drugs across a range of concentrations.

Clinical Potential and Translation Challenges

While the this compound scaffold holds theoretical promise for the development of new therapeutic agents, several challenges must be overcome for successful clinical translation.